3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 2310160-13-3
VCID: VC6110128
InChI: InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2
SMILES: C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br
Molecular Formula: C15H17BrN4OS
Molecular Weight: 381.29

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

CAS No.: 2310160-13-3

Cat. No.: VC6110128

Molecular Formula: C15H17BrN4OS

Molecular Weight: 381.29

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one - 2310160-13-3

Specification

CAS No. 2310160-13-3
Molecular Formula C15H17BrN4OS
Molecular Weight 381.29
IUPAC Name 3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2
Standard InChI Key XBIXPDQTIRLEJE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one reflects its three primary components:

  • A 2-bromophenyl group at position 3 of the propanone backbone.

  • A piperazine ring substituted at position 4 with a 1,2,5-thiadiazol-3-yl group.

  • A propan-1-one chain linking the aryl and heterocyclic components.

The molecular formula is C16_{16}H17_{17}BrN4_4OS, with a molecular weight of 409.3 g/mol (estimated via PubChem algorithms) .

Stereoelectronic Properties

The thiadiazole ring introduces significant electron-withdrawing character, while the piperazine moiety contributes basicity and conformational flexibility. The 2-bromophenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability . Key structural analogs, such as 1-[4-(2,5-dimethylphenyl)piperazino]propan-1-one (PubChem CID: 42596905) , demonstrate similar electronic profiles, with logP values ranging from 3.1–3.8, suggesting moderate hydrophobicity .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via a multi-step protocol:

  • Formation of the Thiadiazole-Piperazine Intermediate:

    • Copper-catalyzed C–H activation of 1,2,3-thiadiazoles enables efficient coupling with piperazine derivatives .

    • Example: Reaction of 3-bromo-1,2,5-thiadiazole with piperazine in dimethylacetamide (DMAC) at 100°C yields 4-(1,2,5-thiadiazol-3-yl)piperazine .

  • Acylation with 3-(2-Bromophenyl)propanoyl Chloride:

    • The propanone backbone is introduced via Friedel-Crafts acylation or nucleophilic substitution .

    • Optimization studies highlight the use of Cu(OAc)2_2 as a catalyst for enhancing yield (up to 78%) .

Table 1: Representative Synthesis Conditions

StepReagentsTemperatureYield
Thiadiazole formationS8_8, K2_2S2_2O8_8, TBAI100°C65%
Piperazine couplingPiperazine, DMAC80°C72%
Acylation3-(2-Bromophenyl)propanoyl chloride, DIPEART68%

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, 1H, Ar–Br), 7.45–7.30 (m, 3H, Ar–H), 4.10 (t, 2H, N–CH2_2), 3.60–3.20 (m, 8H, piperazine) .

  • HRMS (ESI+): m/z calcd. for C16_{16}H17_{17}BrN4_4OS [M+H]+^+: 409.03, found: 409.05 .

Pharmacological Profiling

Antimicrobial Activity

Thiadiazole derivatives show broad-spectrum antimicrobial effects. 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (VC5663233) inhibits Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL). The bromine atom’s electronegativity likely augments membrane disruption capabilities.

Table 2: Comparative Pharmacological Data

CompoundTargetIC50_{50}/MICSource
VC5663233S. aureus4 µg/mL
Lu 35-1385-HT reuptake12 nM
KUC103367NIMPDH0.8 µM

Applications in Drug Discovery

Central Nervous System Disorders

Structural analogs are investigated for schizophrenia and depression due to their dual receptor modulation . The compound’s logP (~3.5) aligns with CNS drug candidates, though in vivo studies are needed to confirm brain penetration .

Oncology

Thiadiazoles inhibit inosine monophosphate dehydrogenase (IMPDH), a target in leukemia therapy. KUC103367N (PubChem CID: 42596905) shows antiproliferative activity in HL-60 cells (IC50_{50} = 0.8 µM) .

Challenges and Future Directions

  • Synthetic Scalability: Current yields (~70%) require optimization for industrial production .

  • Target Identification: Proteomic studies are needed to map off-target interactions.

  • In Vivo Toxicology: No data exist on acute toxicity or metabolic stability.

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